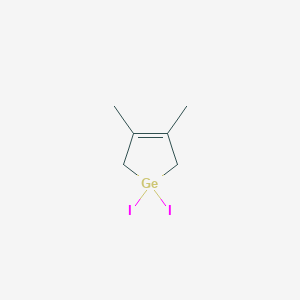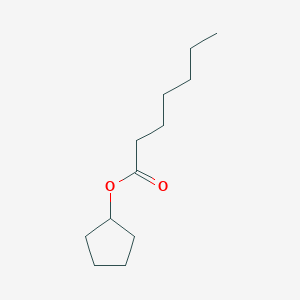
Cyclopentyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl heptanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclopentanol and heptanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is a colorless liquid with a fruity odor, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl heptanoate can be synthesized through the esterification reaction between cyclopentanol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Cyclopentanol+Heptanoic acidAcid catalystCyclopentyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentanol and heptanoic acid in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield cyclopentanol and heptanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Major Products Formed
Hydrolysis: Cyclopentanol and heptanoic acid.
Reduction: Cyclopentanol and heptanol.
Transesterification: A different ester and alcohol, depending on the alcohol used in the reaction.
Scientific Research Applications
Cyclopentyl heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of cyclopentyl heptanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of cyclopentanol and heptanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Cyclopentyl heptanoate can be compared with other esters such as:
Cyclopentyl acetate: Similar in structure but with an acetate group instead of a heptanoate group.
Cyclopentyl propionate: Contains a propionate group, making it shorter in chain length compared to this compound.
Cyclopentyl butyrate: Another ester with a butyrate group, also shorter in chain length.
Uniqueness
This compound is unique due to its specific chain length and the resulting physical and chemical properties
Properties
CAS No. |
5454-23-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
cyclopentyl heptanoate |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3 |
InChI Key |
XQIVRADFTDIBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
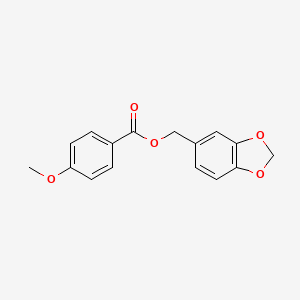
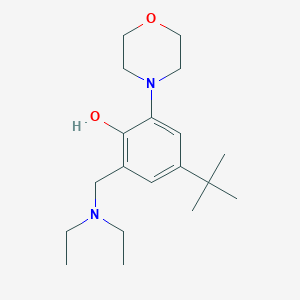
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
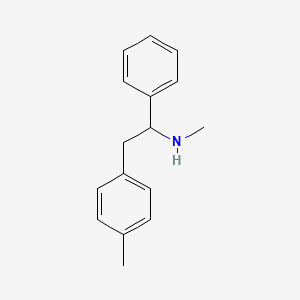
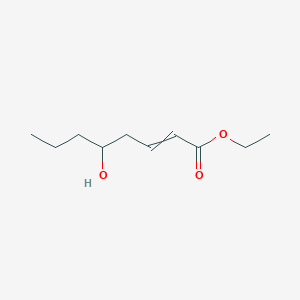
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
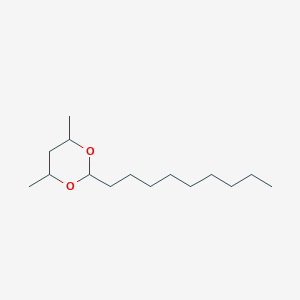
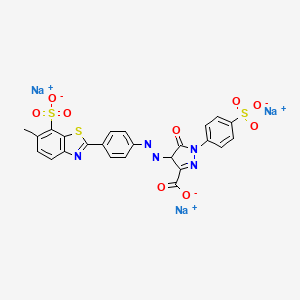
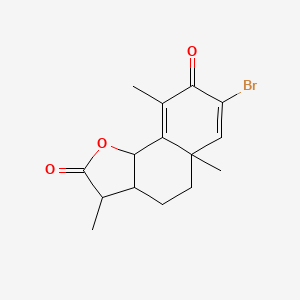
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
